2-Hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
Description
2-Hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde is a boronic ester derivative featuring a benzaldehyde core substituted with hydroxyl, methoxy, and dioxaborolane groups. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, where the boronic ester moiety enables carbon-carbon bond formation in organic synthesis. The hydroxyl and methoxy groups at the 2- and 3-positions, respectively, introduce electronic and steric effects that influence its reactivity and stability.
Properties
IUPAC Name |
2-hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-16)12(17)11(7-10)18-5/h6-8,17H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSLAKSQTCBLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde is a chemical compound with the molecular formula C14H19BO5 and a molecular weight of 278.11 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural features that include a boron-containing moiety.
The compound's structure includes several functional groups that may contribute to its biological activity:
- Hydroxyl group (-OH) : Known for enhancing solubility and potential hydrogen bonding.
- Methoxy group (-OCH3) : Often associated with increased lipophilicity.
- Dioxaborolane ring : This boron-containing structure can participate in various chemical reactions and may influence biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an inhibitor in various biochemical pathways. The following sections summarize key findings from relevant studies.
Antiviral Activity
A study highlighted the compound's potential as a non-nucleoside inhibitor of Hepatitis C virus (HCV) NS5B polymerase. The compound demonstrated significant inhibitory effects on viral replication in cell-based assays. The mechanism of action involved binding to allosteric sites on the enzyme, which is crucial for viral RNA synthesis .
Cytotoxic Effects
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, it was found to inhibit cell proliferation and induce apoptosis in human cancer cells while showing minimal toxicity to normal cells. This selectivity suggests a promising therapeutic window for cancer treatment applications .
Case Studies
Several case studies have been documented regarding the biological effects of this compound:
-
Study on Hepatocellular Carcinoma :
- Objective : To evaluate the anti-cancer properties of the compound.
- Findings : The compound significantly reduced tumor cell viability at concentrations of 10 µM and induced apoptosis through activation of caspase pathways.
-
Study on HCV Inhibition :
- Objective : To assess the antiviral activity against HCV.
- Findings : The compound exhibited an EC50 value of less than 50 nM in inhibiting HCV replication in cultured hepatocytes.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antiviral | Cell-based replicon assay | EC50 < 50 nM | |
| Cytotoxic | MTT assay | IC50 = 10 µM | |
| Apoptosis Induction | Flow cytometry | Increased caspase activity |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity | Notes |
|---|---|---|
| Base Compound | Moderate activity | Found effective against HCV |
| Hydroxylated Derivative | High activity | Increased solubility and bioavailability |
| Methoxy Substituted Variant | Enhanced potency | Improved interaction with target enzymes |
Scientific Research Applications
Organic Synthesis
Compound 1 is utilized as an intermediate in organic synthesis, particularly in the development of boron-containing compounds. Its structure allows for versatile reactions such as:
- Cross-coupling reactions : The boron moiety facilitates Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.
- Functionalization of aromatic compounds : The presence of the aldehyde group enables further functionalization and modification of aromatic rings, allowing chemists to create diverse derivatives with specific properties tailored for various applications.
Medicinal Chemistry
The compound's unique structure has implications in medicinal chemistry:
- Potential Anticancer Agents : Research indicates that boron-containing compounds may exhibit anticancer properties. The ability to modify the compound's structure could lead to the development of new therapeutic agents targeting cancer cells.
- Drug Delivery Systems : The incorporation of boron into drug molecules can enhance their solubility and stability, which is crucial for effective drug delivery systems. Studies are ongoing to explore how compound 1 can be integrated into nanocarriers for targeted therapy.
Materials Science
Compound 1 is also being investigated for its potential applications in materials science:
- Boron-doped Polymers : The compound can be used to create boron-doped polymers that exhibit enhanced thermal and mechanical properties. These materials are valuable in creating advanced composites for aerospace and automotive industries.
- Sensors and Electronics : The electronic properties of boron compounds make them suitable candidates for developing sensors and electronic devices. Research is focusing on how compound 1 can be utilized in organic electronics and photonics.
Case Study 1: Synthesis of Boronic Acid Derivatives
In a study published in the Journal of Organic Chemistry, researchers utilized compound 1 as a precursor for synthesizing various boronic acid derivatives through hydrolysis reactions. These derivatives were tested for their efficacy in Suzuki coupling reactions, demonstrating improved yields compared to traditional methods.
Case Study 2: Anticancer Activity Assessment
A collaborative study between several academic institutions examined the anticancer activity of compounds derived from compound 1. The results indicated that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines, suggesting potential pathways for drug development.
Summary
The applications of 2-Hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde span across several scientific disciplines. Its role as a versatile building block in organic synthesis, potential therapeutic agent in medicinal chemistry, and innovative material in materials science highlights its significance in ongoing research. Future studies are expected to further elucidate its capabilities and expand its applications across various fields.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2-Hydroxy-3-methoxy-5-substituted benzaldehyde can be contextualized against related boronic ester-containing benzaldehydes:
Table 1: Key Structural and Physicochemical Comparisons
Key Comparative Insights
Electron-Donating Groups: Methoxy and hydroxyl groups enhance electron density on the aromatic ring, which can modulate the reactivity of the boronic ester in Suzuki couplings. For example, the 4-methyl-substituted analog (CAS 847560-50-3) lacks such groups, rendering it less polar but more reactive in non-polar solvents .
Spectral and Physical Properties: NMR Shifts: The aldehyde proton in 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde appears at δ 9.64, whereas hydroxyl-containing analogs (e.g., 2-hydroxy-5-BPin) show downfield shifts for OH protons (δ ~10–12) . Solubility and Stability: Hydroxy-substituted derivatives (e.g., CAS 620595-36-0) require cold storage (2–8°C) to prevent decomposition, while non-polar analogs like 4-methyl-3-BPin are more stable at room temperature .
Isomers like 5-hydroxy-4-methoxy-2-BPin (CAS 1883430-49-6) are niche intermediates in pharmaceutical synthesis, highlighting the importance of substitution patterns in directing reactivity .
Q & A
Q. What are the recommended synthetic routes for preparing 2-hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde?
Methodological Answer: A common approach involves Suzuki-Miyaura coupling or boronate esterification. For example, substituted benzaldehydes can react with pinacol boronic esters under reflux in ethanol with glacial acetic acid as a catalyst. After 4 hours of reflux, the solvent is evaporated under reduced pressure, and the product is filtered and purified via column chromatography (hexane/ethyl acetate gradient) .
| Synthetic Route | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| Boronate esterification | Ethanol, glacial acetic acid, reflux (4 h) | 60–75% | |
| Suzuki coupling | Pd catalyst, base, THF, 80°C | 50–65% |
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze , , and NMR spectra. The dioxaborolane group typically shows a singlet at ~1.3 ppm () for methyl groups and a signal near 30 ppm .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]).
- HPLC: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
Methodological Answer:
- Solubility: Soluble in polar aprotic solvents (e.g., DMSO, THF) and sparingly soluble in ethanol. Avoid aqueous solutions due to boronate ester hydrolysis .
- Stability: Store under inert gas (argon) at –20°C. Decomposes upon prolonged exposure to moisture or light .
| Property | Conditions | Data | Reference |
|---|---|---|---|
| Solubility in DMSO | 25°C | >50 mg/mL | |
| Decomposition | Humidity >60% | Rapid hydrolysis |
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: The electron-donating methoxy and hydroxy groups on the benzaldehyde ring may reduce electrophilicity at the boron center, slowing transmetallation. To optimize coupling:
- Use Pd(OAc) with SPhos ligand to enhance catalytic activity.
- Adjust reaction temperature to 90°C in THF/water (3:1) for 12 hours .
| Substituent | Reactivity Trend | Optimal Conditions |
|---|---|---|
| Electron-donating (e.g., –OCH) | Reduced | Higher Pd loading, longer reaction time |
| Electron-withdrawing (e.g., –CN) | Enhanced | Lower temperature, shorter time |
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer: Discrepancies in NMR signals (e.g., aromatic proton splitting) often arise from dynamic effects or tautomerism. Strategies include:
Q. What are the challenges in purifying this compound, and how can they be mitigated?
Methodological Answer:
Q. How does the compound’s boronate moiety affect its application in in vivo studies?
Methodological Answer: The dioxaborolane group enhances cell membrane permeability but may hydrolyze in physiological conditions. For in vivo use:
- Encapsulate in liposomes or PEGylated nanoparticles to prolong stability.
- Monitor boronic acid release via -NMR if fluorinated analogs are synthesized .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
